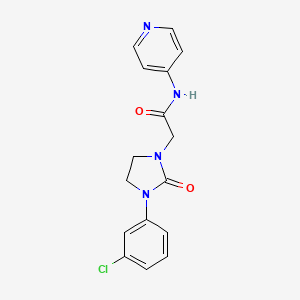

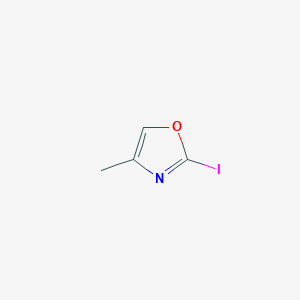

![molecular formula C14H11ClN2O7S B2434495 2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 328108-87-8](/img/structure/B2434495.png)

2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Chemical Reactions Analysis

2-Chloro-5-nitrobenzoic acid, a related compound, undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It also acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .Scientific Research Applications

Toxicity Assessment

- A study by Gorokhova et al. (2020) explored the toxic properties of several benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids. The research involved oral administration to rats and assessed the impact on the hepatorenal system. This derivative was classified as low hazard (Class IV) but still showed significant increase in urea concentration and aminotransferase activity, indicating toxic effects particularly on liver and kidney functions (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Industrial Process and Synthesis

- Zhang et al. (2022) described an industrial process for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy. The process involved multiple steps, including nitration and hydrolysis, and was demonstrated to be scalable and cost-effective (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).

Antidiabetic and Antimicrobial Potential

- A 2020 study by Thakal, Singh, and Singh examined the antidiabetic potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives. The study found significant inhibitory activity against α-glucosidase and α-amylase enzymes and identified specific compounds as potent inhibitors. This research highlights the potential of such compounds in developing new antidiabetic and antimicrobial agents (Thakal, Singh, & Singh, 2020).

Biodegradation and Environmental Impact

- Li et al. (2016) studied the biodegradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Rhodococcus sp. D310-1. They identified multiple biodegradation products, including 2-sulfamoyl benzoic acid and proposed degradation pathways. This research is significant for understanding the environmental impact and removal strategies of such compounds (Li, Zang, Yu, Lv, Cheng, Cheng, Liu, Liu, Xu, & Lan, 2016).

Mechanism of Action

Properties

IUPAC Name |

2-chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O7S/c1-24-13-5-2-8(17(20)21)6-12(13)16-25(22,23)9-3-4-11(15)10(7-9)14(18)19/h2-7,16H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMFIIMOMHBWII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

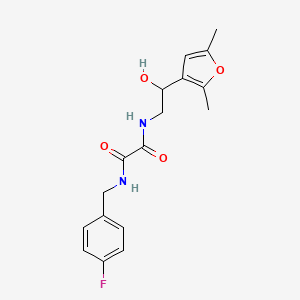

![3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B2434413.png)

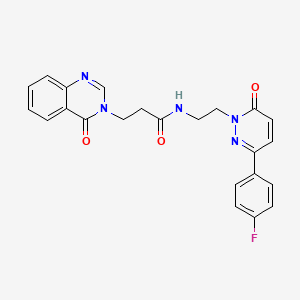

![6-Fluoro-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2434414.png)

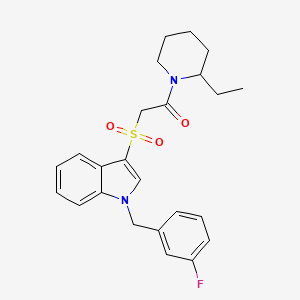

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2434415.png)

![6-Methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2434423.png)

![2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2434426.png)

![4-Thiazolecarboxylic acid, 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2434434.png)